2-Methyl-valeryl chloride
Overview
Description
2-Methyl-valeryl chloride is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.60 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dental and Medical Applications
2-Methyl-valeryl chloride's structural analogs, such as methylene chloride, have been explored for dental applications, specifically as a softening agent for guttapercha and as an adhesion promoter for polymethylmethacrylate (PMMA). Research aimed to find harmless substitutes for methylene chloride due to its carcinogenic nature. Compounds like 1,3-pentadiene, cyclopentene, isoprene, 2-methyl-2-butene, and 1,5-hexadiene demonstrated similar efficacy as methylene chloride in softening guttapercha. Low molecular weight methyl esters, such as methyl formate and methyl acetate, were identified as effective substitutes for methylene chloride in promoting adhesion to PMMA (Asmussen & Peutzfeldt, 2000).
Industrial and Environmental Applications
The industrial significance of methylene chloride, a relative of this compound, was highlighted in studies exploring its utilization as a raw material for various products to mitigate environmental pollution. It was particularly noted in the production of 2,2-dichlorovinyldimethylphosphate (DDVP), where methyl chloride, a major waste product, was efficiently converted into methanol and 2-methoxynaphthalene. This transformation presents an effective strategy for reducing the environmental impact of pollutants like methyl chloride (Aydin & Afşar, 2005).
Properties
IUPAC Name |
(2S)-2-methylpentanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQXAVMTLKUJR-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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